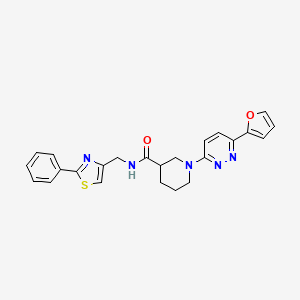

N-((1-phenylpyrrolidin-2-yl)methyl)butyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to “N-((1-phenylpyrrolidin-2-yl)methyl)butyramide” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . The synthetic strategies used often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrrolidine ring . The InChI code for a similar compound, (1-phenylpyrrolidin-2-yl)methanamine, is 1S/C11H16N2/c12-9-11-7-4-8-13(11)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,12H2 .Chemical Reactions Analysis

The pyrrolidine ring in “this compound” can undergo various chemical reactions . For example, the pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents . The condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid can lead to the formation of new compounds .Scientific Research Applications

Chromatographic Applications

The structural analogs of N-((1-phenylpyrrolidin-2-yl)methyl)butyramide, such as pyrazole derivatives, have been explored for their utility in chromatographic applications. A study by Brinkman et al. (1973) delved into the separation of metal ions using reversed-phase extraction chromatography with pyrazole compounds as stationary phases, demonstrating their potential in analytical chemistry for metal ion separation on silica gel (Brinkman, Taphoorn, & Vries, 1973).

Anti-Inflammatory and Anticancer Potential

Research into the derivatives of similar compounds has shown promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. Küçükgüzel et al. (2013) synthesized and evaluated a series of celecoxib derivatives, revealing their potential in therapeutic applications without causing significant tissue damage, which could imply similar research avenues for this compound (Küçükgüzel et al., 2013).

Corrosion Inhibition

Compounds with pyrazole structures, akin to this compound, have been investigated for their corrosion inhibitory effects. Chetouani et al. (2005) studied the inhibition efficiency of bipyrazole compounds on the corrosion of pure iron in acidic media, indicating the potential of such compounds in industrial applications to prevent metal corrosion (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Polymer Chemistry

This compound and its structural relatives have relevance in polymer chemistry. El-hamouly et al. (1992) explored the binary copolymerizations of N-antipyryl acrylamide with various monomers, showcasing the potential of pyrazole-based compounds in the development of new polymer materials (El-hamouly, El-Kafrawi, & Messiha, 1992).

Molecular Modeling and Corrosion Inhibition

In the context of theoretical studies, Wang et al. (2006) conducted a DFT study on bipyrazolic-type organic compounds, providing insights into their efficiency as corrosion inhibitors and identifying reactive sites for such applications. This research demonstrates the importance of computational studies in understanding the properties and applications of complex organic compounds (Wang, Wang, Wang, Wang, & Liu, 2006).

Safety and Hazards

The safety data sheet for a similar compound, Butyramide, indicates that it is harmful if swallowed . It causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

N-[(1-phenylpyrrolidin-2-yl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-2-7-15(18)16-12-14-10-6-11-17(14)13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLPQIHZVVNPIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC1CCCN1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-6-{2-[2-(2-hydroxyethyl)piperidin-1-yl]ethoxy}-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B2452929.png)

![6,7-dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2452931.png)

![N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl]-N-phenyl-propanamide](/img/structure/B2452934.png)

![N-(2,5-dimethylphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2452935.png)

![Tert-butyl 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate](/img/structure/B2452936.png)

![5,7-dimethyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2452939.png)

![2-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2452944.png)